molecular formula C9H11NO2 B3349097 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione CAS No. 2028-11-7

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

Cat. No.: B3349097
CAS No.: 2028-11-7
M. Wt: 165.19 g/mol
InChI Key: XMGHVGSVJSKEOA-UHFFFAOYSA-N
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Description

5-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a bicyclic imide derivative of interest in chemical research and development. It is characterized by the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is structurally characterized by a methyl group at the 5-position of its tetrahydroisoindole-dione core, making it a potential building block for the synthesis of more complex organic molecules and specialty chemicals . The compound is readily accessible via acid-catalyzed cyclization, with methods yielding a high percentage of the crude product . It is offered with a purity of ≥98% and is strictly for research and further manufacturing applications, not for direct human or veterinary use . Researchers can utilize this compound as a key intermediate in exploratory organic synthesis and various chemical development projects.

Properties

IUPAC Name

5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2,6-7H,3-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGHVGSVJSKEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299866, DTXSID001145031
Record name 5-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7530-28-1, 2028-11-7
Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source CAS Common Chemistry
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Record name NSC133371
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor such as 5-methylphthalic anhydride, the compound undergoes a cyclization reaction with ammonia or an amine to form the isoindole structure.

    Hydrogenation: The resulting isoindole is then subjected to hydrogenation under specific conditions (e.g., using a palladium catalyst) to reduce the double bonds and form the tetrahydroisoindole structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Cyclization: Utilizing large reactors to carry out the cyclization reaction with optimized conditions for higher yield.

    Continuous Hydrogenation: Employing continuous flow hydrogenation reactors to ensure efficient and consistent reduction of the isoindole structure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially using catalysts like platinum or palladium.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the isoindole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with platinum or palladium catalysts.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

    Oxidation Products: Oxo derivatives of the isoindole structure.

    Reduction Products: Fully hydrogenated isoindole derivatives.

    Substitution Products: Various substituted isoindole derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical properties of tetrahydroisoindole-diones are highly substituent-dependent. Key comparisons include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
5-Methyl-THID 5-methyl C14H13NO2 227.26 High synthetic yield (95%), moderate polarity
Captan 2-(trichloromethylthio) C9H8Cl3NO2S 300.59 Fungicide, crystalline solid (mp 172°C), carcinogen
5-Chloro-2-phenyl-THID 5-chloro, 2-phenyl C14H12ClNO2 261.70 Higher molar mass due to Cl; unknown bioactivity
25c (Molecules 2015) 4-(4-chlorophenyl), dimethyl(thiophen-2-yl)silyl C21H21ClNO2SSi 422.03 Pd-catalyzed synthesis (61% yield), solid
Compounds 17/18 (Molecules 2015) 6- or 5-(dimethyl(thiophen-2-yl)silyl), 3a-methyl C21H23NO2SSi 381.54 Isomeric mixture (2:1), modified NMR profiles

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky groups (e.g., dimethyl(thiophen-2-yl)silyl) reduce reaction efficiency (61–82% yields) compared to 5-methyl-THID (95% yield) .

Table 2: Reaction Conditions and Yields

Compound Reaction Time Catalyst Yield (%)
5-Methyl-THID 1 hour H2SO4 95
25c (Molecules 2015) 70 hours Pd(OAc)2 61
Captan Multi-step N/A Variable

Toxicity and Environmental Impact

  • Captan: Classified as a carcinogen, skin sensitizer, and moderate eye irritant; banned in some regions .
  • Tetrachloroethylthio Analogs : Banned due to severe ecological and health risks .

Biological Activity

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione (CAS Number: 1128-75-2) is an isoindole derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H11NO2C_{10}H_{11}NO_2, which features a tetrahydroisoindole core with a methyl group at the 5-position. Its structure is pivotal in determining its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the compound's cytotoxic effects on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 25 µM. This suggests moderate potency compared to standard chemotherapeutic agents.

Cell Line IC50 (µM) Mechanism of Action
MCF-725Induction of apoptosis
MDA-MB-23130Microtubule destabilization

The mechanism of action appears to involve microtubule destabilization, leading to mitotic arrest and subsequent apoptosis in cancer cells. Molecular docking studies have suggested that the compound interacts with tubulin at the colchicine-binding site, further supporting its role as a microtubule-targeting agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A series of tests against various bacterial strains revealed significant inhibitory effects.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial Strain MIC (µg/mL) Activity
E. coli15Moderate
S. aureus10Strong
P. aeruginosa20Moderate

These results indicate that this compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoindole derivatives. Modifications at specific positions on the isoindole ring can enhance or diminish activity.

Key Findings from SAR Studies

  • Methyl Substitution : The presence of a methyl group at position 5 is essential for maintaining activity.
  • Electron-Withdrawing Groups : Substituents that are electron-withdrawing at the para position of phenyl rings significantly enhance antibacterial efficacy.
  • Hydrophobic Interactions : Compounds with increased hydrophobicity tend to exhibit stronger interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, and how are reaction conditions optimized?

  • Methodology : A common synthesis involves cycloaddition or amine-mediated ring-opening reactions. For example, refluxing 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione with methylamine in methanol for 24 hours yields the target compound. Purification is achieved via crystallization or column chromatography .
  • Optimization : Key parameters include temperature (40–80°C), solvent polarity (MeOH vs. acetonitrile), and stoichiometry of reagents. Catalytic systems (e.g., iodine or Lewis acids) can enhance yield, as demonstrated in analogous isoindole-dione syntheses (Table 1) .
Parameter Optimal Range Impact on Yield
Temperature40–80°CHigher yields at 80°C
Catalyst (I₂)5–10 mol%98% yield at 10 mol%
Reaction Time5–24 hoursShorter times reduce side products

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions and stereochemistry. For example, the methyl group at C5 appears as a singlet (~1.2 ppm) in 1^1H NMR .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in the crystal lattice .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₁NO₂: 179.08 g/mol) .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to assess electron-deficient sites. For example, the dione moiety’s LUMO (-1.5 eV) indicates susceptibility to nucleophilic attack, guiding derivatization strategies .
  • Case Study : MD simulations reveal steric hindrance from the methyl group at C5 reduces reactivity at C4, necessitating bulky electrophiles for functionalization .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

  • Analysis Framework :

Assay Variability : Compare protocols (e.g., DPPH vs. ABTS assays for antioxidant activity). Discrepancies may arise from solvent polarity or pH .

Structural Analogues : Evaluate methyl substitution’s impact. For instance, 5-ethoxy derivatives show enhanced cytotoxicity due to lipophilicity, whereas hydroxylated analogues prioritize antioxidant behavior .

Dose-Response Validation : Reproduce studies across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate context-dependent effects .

Q. What challenges arise in optimizing enantioselective synthesis of this compound?

  • Key Issues :

  • Stereochemical Control : The bicyclic scaffold’s rigidity complicates chiral resolution. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves >90% ee in analogous systems .
  • Byproduct Formation : Over-reduction of the tetrahydroisoindole ring generates undesired dihydro derivatives. Monitoring via TLC (Rf = 0.3 in EtOAc/hexane) mitigates this .

Methodological Integration

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at C3 improve antimicrobial potency by 40% .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (dione oxygen) and hydrophobic regions (methyl group) for target binding .

Q. What analytical methods validate purity in complex reaction mixtures?

  • Protocol :

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities <0.1%. Retention time: 8.2 minutes .
  • DSC/TGA : Confirm thermal stability (decomposition >200°C) and crystallinity .

Data Contradiction Analysis

Q. Why do studies report varying yields for methyl-substituted isoindole-diones?

  • Root Causes :

  • Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates but increase side reactions. MeOH balances solubility and reactivity .
  • Catalyst Deactivation : Moisture-sensitive catalysts (e.g., AlCl₃) require strict anhydrous conditions. Inconsistent handling leads to yield fluctuations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 2
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

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